molecular formula C11H13BrO3 B12536012 (4-Methoxyphenyl)methyl 2-bromopropanoate

(4-Methoxyphenyl)methyl 2-bromopropanoate

Cat. No.: B12536012
M. Wt: 273.12 g/mol
InChI Key: OODWXDMHZKOAJO-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl 2-bromopropanoate (CAS 1007229-67-5) is a valuable chemical reagent classified as a liquid with an appearance ranging from yellow to colorless oil . It is recommended to be stored under an inert atmosphere at room temperature . With a molecular formula of C11H13BrO3 and a molecular weight of 273.13 g/mol , this compound is a versatile building block in organic and medicinal chemistry synthesis. The structure combines a 4-methoxybenzyl (PMB) group with a 2-bromopropanoate moiety. The PMB group is often utilized as a protecting group for alcohols and carboxylic acids, while the activated bromide makes the compound an effective alkylating agent. This dual functionality makes it a critical intermediate for constructing more complex molecules. One of its primary research applications is likely as a precursor in the synthesis of pharmaceutical compounds. For instance, esters of 2-bromopropanoic acid are key intermediates in synthetic pathways , and compounds with a 4-methoxyphenyl scaffold are prevalent in active pharmaceutical ingredients (APIs), such as in the multi-step synthesis of diltiazem . Researchers may employ this reagent to introduce a propanoate side chain with a bromine "handle" for further functionalization, or to protect reactive functional groups during complex reaction sequences. This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 2-bromopropanoate

InChI

InChI=1S/C11H13BrO3/c1-8(12)11(13)15-7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

OODWXDMHZKOAJO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=C(C=C1)OC)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methoxyphenyl Methyl 2 Bromopropanoate and Analogues

Esterification Strategies for 2-Bromopropanoic Acid Derivatives

The formation of the ester bond between 2-bromopropanoic acid and an alcohol, such as (4-methoxyphenyl)methanol, is a primary strategy for the synthesis of the target compound. This can be achieved through direct esterification or transesterification methods.

Direct Esterification and Transesterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst. The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product side. For the synthesis of (4-Methoxyphenyl)methyl 2-bromopropanoate (B1255678), this involves the direct reaction of 2-bromopropanoic acid and (4-methoxyphenyl)methanol.

Transesterification is an alternative process where one ester is converted into another by reacting with an alcohol in the presence of a catalyst. doubtnut.commasterorganicchemistry.com For instance, a simple alkyl ester of 2-bromopropanoic acid, such as methyl 2-bromopropanoate, can be reacted with (4-methoxyphenyl)methanol to yield the desired product and methanol. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com In acid-catalyzed transesterification, the alcohol nucleophile is often used as the solvent to shift the equilibrium towards the desired product. masterorganicchemistry.com Base-catalyzed transesterification typically employs an alkoxide base corresponding to the alcohol being introduced. masterorganicchemistry.com

The general equation for the transesterification of a methyl ester is shown below: CH₃CH(Br)COOCH₃ + (4-CH₃OC₆H₄)CH₂OH ⇌ CH₃CH(Br)COOCH₂(C₆H₄OCH₃-4) + CH₃OH

Catalytic Methods for Ester Synthesis

Various catalysts can be employed to facilitate esterification and transesterification reactions under milder conditions and with improved yields.

Acid Catalysis : Strong acids like sulfuric acid or p-toluenesulfonic acid are traditional catalysts for direct esterification. nih.gov The mechanism involves protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for attack by the alcohol. nih.gov

Lewis Acid and Metal Triflate Catalysis : Scandium(III) triflate (Sc(OTf)₃) has been shown to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols, providing high yields. organic-chemistry.org More recently, methyltrifluoromethanesulfonate (MeOTf) has been identified as a potent catalyst for the direct nucleophilic substitution of alcohols, including activated benzyl (B1604629) alcohols like phenylmethanol, with various nucleophiles. nih.gov This method proceeds through the in-situ generation of triflic acid (TfOH), which catalyzes the substitution. nih.gov

Heterogeneous Catalysis : The use of solid catalysts like silica (B1680970) chloride offers advantages in terms of ease of separation and catalyst reusability. Silica chloride has proven to be an efficient catalyst for both the esterification of carboxylic acids and the transesterification of esters. organic-chemistry.org

Catalyst TypeExample CatalystReaction TypeTypical Conditions
Brønsted AcidSulfuric Acid (H₂SO₄)Direct EsterificationReflux with water removal
Lewis AcidScandium(III) Triflate (Sc(OTf)₃)TransesterificationBoiling alcohol
OrganocatalystMethyltrifluoromethanesulfonate (MeOTf)Direct SubstitutionRoom temperature to 60 °C
HeterogeneousSilica Chloride (SiO₂Cl)Esterification & TransesterificationMild conditions

Selective Bromination Techniques for Propanoate Esters

An alternative synthetic strategy involves first preparing the (4-methoxyphenyl)methyl propanoate ester and then selectively introducing the bromine atom at the α-position of the propanoate moiety.

Alpha-Halogenation Methodologies

The direct α-bromination of an ester can be achieved using various brominating agents. The carbonyl group activates the α-hydrogens, making them susceptible to substitution.

Hell-Volhard-Zelinsky (HVZ) Reaction : This is a classic and robust method for the α-bromination of carboxylic acids. wikipedia.orgbyjus.com The reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. doubtnut.comwikipedia.org The key intermediate is the acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-carbon. wikipedia.orgmasterorganicchemistry.com A crucial variation for ester synthesis involves quenching the reaction not with water, but with an alcohol. wikipedia.orgnrochemistry.com This allows the in-situ formed α-bromo acyl bromide to react directly with the alcohol, such as (4-methoxyphenyl)methanol, to produce the target ester in a one-pot procedure. wikipedia.orgnrochemistry.com An example procedure involves reacting a carboxylic acid with Br₂ and PBr₃, followed by cooling and adding an alcohol, which can yield the corresponding α-bromo ester in high yields (e.g., 85% for n-butyl α-bromoester). nrochemistry.com

Direct Bromination of Esters : While less common than the HVZ reaction on the parent acid, direct α-bromination of the pre-formed ester, (4-methoxyphenyl)methyl propanoate, is feasible. Reagents like bromodimethylsulfonium bromide (BDMS) have been found to be effective for the regioselective α-monobromination of related compounds like β-keto esters under mild conditions (0-5 °C or room temperature) and without the need for a catalyst. nih.govorganic-chemistry.org This approach offers high yields and avoids the use of more hazardous molecular bromine. nih.gov

MethodSubstrateReagentsKey IntermediateProduct
Hell-Volhard-ZelinskyPropanoic Acid1. Br₂, PBr₃2. (4-MeOC₆H₄)CH₂OH2-Bromopropanoyl bromide(4-Methoxyphenyl)methyl 2-bromopropanoate
Direct α-Bromination(4-Methoxyphenyl)methyl propanoateBromodimethylsulfonium Bromide (BDMS)Enol/EnolateThis compound

Control of Regioselectivity and Stereochemistry in Bromination

Regioselectivity : The α-halogenation of esters and the HVZ reaction are highly regioselective. nih.govwikipedia.org The reaction exclusively occurs at the carbon atom adjacent (alpha) to the carbonyl group. This is because the carbonyl group stabilizes the enol or enolate intermediate required for the reaction. The alternative, bromination of the aryl ring, is a potential side reaction given the electron-donating nature of the methoxy (B1213986) group. However, electrophilic aromatic substitution (bromination of the ring) typically requires different catalysts (e.g., a Lewis acid like FeBr₃) and conditions than those used for α-bromination. researchgate.net The use of mild, specific reagents like BDMS further ensures that bromination occurs selectively at the α-carbon. nih.govorganic-chemistry.org

Stereochemistry : The target molecule, this compound, possesses a chiral center at the C2 position of the propanoate group. Standard α-bromination methods like the HVZ reaction proceed through a planar enol intermediate. wikipedia.orgmasterorganicchemistry.com This results in the loss of any pre-existing stereochemical information at the α-carbon and leads to the formation of a racemic mixture (an equal mixture of (R)- and (S)-enantiomers). To obtain enantiomerically pure or enriched products, strategies such as enzymatic resolution can be employed. manchester.ac.uk Hydrolase enzymes, for instance, can selectively hydrolyze one enantiomer of a racemic α-haloester, allowing for the separation of the unreacted enantiomer from the resulting carboxylic acid. manchester.ac.uk

Chemo- and Regioselective Preparations involving Aryl-Substituted Precursors

The synthesis of this compound requires careful control of chemo- and regioselectivity, particularly concerning the two reactive sites: the α-carbon of the propanoate and the electron-rich aromatic ring.

The primary challenge is to achieve α-bromination without concurrent bromination of the 4-methoxyphenyl (B3050149) ring. The methoxy group is an activating, ortho-, para-directing group, making the positions adjacent to it susceptible to electrophilic attack. researchgate.net

Chemoselective Strategies:

Pathway 1: Esterification First. Synthesizing the ester from 2-bromopropanoic acid and (4-methoxyphenyl)methanol is a highly chemoselective approach. The reaction conditions for esterification (e.g., acid catalysis) are not conducive to aromatic bromination, thus protecting the ring. nih.gov

Pathway 2: Bromination Last. If starting with (4-methoxyphenyl)methyl propanoate, the choice of brominating agent and conditions is critical. As mentioned, reagents like BDMS are specifically designed for α-bromination of carbonyl compounds and show high selectivity, avoiding reactions with other functional groups or the aromatic ring. nih.govorganic-chemistry.org

Regioselective Considerations:

α-Position vs. Aromatic Ring : The regioselectivity of bromination is dictated by the reaction mechanism. Free-radical conditions or enolate-based mechanisms favor α-substitution, while electrophilic aromatic substitution conditions favor reaction on the ring. By choosing conditions that promote enol/enolate formation (as in the HVZ reaction or direct ester bromination), the reaction is directed specifically to the α-carbon. nih.govwikipedia.org

Aryl Precursor Reactivity : The synthesis of precursors like (4-methoxyphenyl)methanol itself must be considered. In multistep syntheses involving aryl precursors, protecting groups may be necessary to prevent unwanted side reactions on the aromatic ring during other transformations. However, for the specific routes to the target compound, the high selectivity of the key reactions often makes this unnecessary.

Scale-Up Considerations in Laboratory and Pilot Synthesis

The successful scale-up of the synthesis of this compound hinges on a meticulous evaluation of several key factors that differ significantly between laboratory and pilot-plant settings. These considerations are crucial for maintaining process control, ensuring operator safety, and achieving the desired product specifications at a larger scale.

One of the primary challenges in scaling up esterification reactions, which are often exothermic, is effective heat management. acs.orgresearchgate.net In a laboratory flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. However, in a large pilot-plant reactor, this ratio decreases dramatically, leading to a greater potential for heat accumulation and the risk of thermal runaway. scielo.br This necessitates the use of jacketed reactors with precise temperature control systems, and in some cases, internal cooling coils, to manage the heat generated during the reaction. acs.org The choice of reactor material, typically glass-lined or stainless steel for pilot plants, also plays a role in heat transfer characteristics. manchester.ac.uk

The kinetics of the reaction itself can be influenced by the scale of operation. Mass transfer limitations, which are often negligible at the lab scale, can become significant in a pilot plant, affecting the rate at which reactants encounter each other. researchgate.net This may necessitate adjustments to reaction parameters such as temperature, catalyst loading, and reaction time to achieve the desired conversion and selectivity.

Purification strategies also require significant adaptation when moving to a pilot scale. Techniques that are straightforward in the laboratory, such as column chromatography, may become impractical or economically unfeasible for large quantities of material. scielo.br Therefore, alternative purification methods like distillation, crystallization, or liquid-liquid extraction must be developed and optimized. The choice of solvent for these operations is also a critical consideration, with factors such as toxicity, environmental impact, and ease of recovery playing a major role in the selection process at an industrial scale.

A comparative analysis of key parameters for the synthesis of a brominated ester at different scales, based on analogous processes, is presented in the table below. This illustrates the typical adjustments required when transitioning from a laboratory to a pilot-plant setting.

ParameterLaboratory ScalePilot ScaleKey Considerations for Scale-Up
Batch Size Grams to ~100 gKilograms to ~100 kgMaterial handling, charging and discharging of the reactor.
Reactor Type Round-bottom flaskJacketed glass-lined or stainless steel reactorHeat transfer, corrosion resistance, and pressure rating. manchester.ac.uk
Heat Management Heating mantle, oil bathJacketed heating/cooling system, internal coilsEfficient removal of reaction exotherm to prevent thermal runaway. acs.orgresearchgate.net
Agitation Magnetic stirrerMechanical overhead stirrer (e.g., anchor, turbine)Ensuring homogeneity and preventing localized hot spots. acs.org
Reaction Time HoursHours to days (may need adjustment)Influence of mass transfer and heat transfer on reaction kinetics.
Typical Yield Often higher due to ideal conditionsMay be lower initially, requires optimizationImpact of mixing, temperature control, and side reactions.
Purification Method Column chromatography, preparative TLCDistillation, crystallization, liquid-liquid extractionScalability, solvent usage, and economic feasibility. scielo.br

Reactivity and Mechanistic Investigations of 4 Methoxyphenyl Methyl 2 Bromopropanoate

Radical Reactions Initiated by the 2-Bromopropanoate (B1255678) Moiety

The carbon-bromine bond in the 2-bromopropanoate moiety is relatively weak and can undergo homolytic cleavage to generate a carbon-centered radical. This reactivity is the basis for its use in various radical-mediated transformations, including polymerization and cyclization reactions.

A carbon-centered radical at the α-position of the ester is formed when the C-Br bond breaks homolytically, with one electron going to the carbon atom and one to the bromine atom. This process, known as initiation, requires an input of energy, typically from heat or light, or through a chemical initiator. nih.govyoutube.com

A prominent method for generating such radicals under controlled conditions is Atom Transfer Radical Polymerization (ATRP). In ATRP, a transition metal complex, often copper- or ruthenium-based, acts as a catalyst. nih.govacs.org The catalyst in its lower oxidation state abstracts the bromine atom from the initiator, (4-Methoxyphenyl)methyl 2-bromopropanoate, to form the α-ester radical and the metal complex in a higher oxidation state. nih.gov This process is reversible, establishing an equilibrium between active (radical) and dormant (halide-capped) species, which allows for controlled polymer growth. acs.org

Once formed, the α-ester radical is a reactive intermediate that can participate in subsequent reactions. In the context of polymerization, this radical adds across the double bond of a monomer molecule, such as an alkene. youtube.comyoutube.com This addition lengthens the chain and generates a new radical at the terminus, which can then react with another monomer molecule in a repeating propagation step. youtube.comyoutube.com This chain reaction continues until a termination event occurs, such as the combination of two radicals. nih.govyoutube.com

Beyond polymerization, these radicals are useful in synthetic transformations like Atom Transfer Radical Cyclization (ATRC). researchgate.netacs.org If the ester contains an appropriately positioned alkene, the generated α-radical can attack the internal double bond in an intramolecular fashion. researchgate.netresearchgate.net This cyclization is a powerful method for constructing cyclic and bicyclic compounds, often with high stereoselectivity. researchgate.net For example, α-chloro β-keto esters have been shown to undergo copper-catalyzed tandem radical cyclization reactions to afford complex cyclic structures in good yields. researchgate.net

Hydrolysis and Ester Cleavage Pathways

This compound has two primary sites susceptible to hydrolysis or cleavage: the propanoate ester linkage and the p-methoxybenzyl (PMB) ether bond within the ester group. The conditions of the reaction dictate which bond is cleaved.

The hydrolysis of the ester bond can be achieved under either basic or acidic conditions. Base-catalyzed hydrolysis, also known as saponification, is typically performed with a strong base like lithium hydroxide (B78521) (LiOH) or potassium hydroxide (KOH). nih.gov This process is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct. quora.comyoutube.comchemistrysteps.com

Acid-catalyzed hydrolysis, on the other hand, is a reversible equilibrium process. quora.comchemistrysteps.com The reaction is driven to completion by using a large excess of water. chemistrysteps.com The choice between acid and base catalysis often depends on the presence of other functional groups in the molecule; for instance, acid-sensitive groups might necessitate the use of basic conditions, and vice versa. reddit.com

The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols and carboxylic acids because it can be cleaved under specific conditions that often leave other functional groups intact. wikipedia.org While it can be removed under strongly acidic conditions (e.g., trifluoroacetic acid, TFA) or via hydrogenolysis, its most valuable feature is its susceptibility to oxidative cleavage. nih.govwikipedia.orgclockss.org Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used to deprotect PMB ethers. wikipedia.orgnih.govacsgcipr.org The mechanism is thought to involve oxidation of the electron-rich p-methoxybenzyl group to a quinone methide, which is then hydrolyzed. acsgcipr.org Interestingly, while PMB ethers are readily cleaved by DDQ, PMB esters have been shown to be resistant to these conditions, allowing for selective deprotection of a PMB ether in the presence of a PMB ester. nih.gov Cleavage of the PMB ester can also be achieved using certain Lewis acids like aluminum chloride (AlCl₃) or photochemically under metal-free reductive conditions. nih.gov

Table 2: Selected Cleavage Conditions for p-Methoxybenzyl (PMB) Esters

Reagent(s)ConditionsType of CleavageReference
LiOH or KOHAqueous solvent, room temp.Base-mediated hydrolysis (Saponification) nih.gov
Trifluoroacetic Acid (TFA) / AnisoleDichloromethane (DCM)Acid-catalyzed cleavage nih.gov
Aluminum Chloride (AlCl₃) / AnisoleAnhydrous DCM, low temp.Lewis acid-catalyzed cleavage nih.gov
Phosphorus Oxychloride (POCl₃)Dichloroethane (DCE), room temp.Lewis acid-catalyzed cleavage nih.gov
Triarylamine Radical CationsElectrochemical generationOxidative (Electron-transfer) nih.gov
Organic Electron Donor / Light (hν)PhotochemicalReductive (Metal-free) nih.gov

Acid- and Base-Catalyzed Hydrolysis of the PMB Ester

The hydrolysis of the p-methoxybenzyl (PMB) ester moiety in this compound can be achieved under both acidic and basic conditions, though the choice of catalyst has significant implications for reaction outcomes.

Acid-Catalyzed Hydrolysis: Acid-catalyzed cleavage of PMB esters is a common deprotection strategy. ddugu.ac.in Various acids can be employed, ranging from aqueous mineral acids like HCl to sulfonic acids such as p-toluenesulfonic acid (TsOH). ddugu.ac.in The mechanism involves protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Alternatively, protonation of the ether oxygen on the benzyl (B1604629) group can facilitate cleavage, forming the stable p-methoxybenzyl carbocation. Heterogeneous acid catalysts, like montmorillonite (B579905) clays, have also been explored for cleaving PMB esters, offering advantages such as low cost and easy removal from the reaction mixture by filtration. ddugu.ac.in In some systems, strong acids like triflic acid (TfOH) have been used to cleave PMB ethers, while leaving other ester groups intact, demonstrating the tunability of acid-catalyzed deprotection. numberanalytics.com

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. While effective, this method can be less chemoselective. For substrates containing other base-sensitive functional groups, such as a β-lactam ring, base-mediated hydrolysis can lead to undesired side reactions, including ring-opening. ddugu.ac.in In certain applications, such as the enzymatic hydrolysis of related esters, the pH is carefully maintained between 7 and 10 by the controlled addition of a base like sodium hydroxide to ensure selective transformation. beilstein-journals.org

Selective Deprotection Strategies for 4-Methoxyphenylmethyl Esters

The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols and carboxylic acids due to its stability under various conditions and the multiple methods available for its selective removal. The electron-donating methoxy (B1213986) group enhances the susceptibility of the benzyl group to oxidative cleavage compared to a standard benzyl group. wikipedia.org

Oxidative Deprotection: A primary method for cleaving PMB ethers involves oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (CAN). wikipedia.orgchemistwizards.com The reaction with DDQ proceeds via a single electron transfer (SET) mechanism, forming a radical cation that is stabilized by the electron-donating methoxy group. wikipedia.org This leads to the formation of a hemiacetal which then fragments to release the deprotected alcohol and anisaldehyde. wikipedia.org CAN is also highly effective for cleaving PMB ethers and N-p-methoxyphenyl (PMP) groups from amines and amides. chemistwizards.comnrochemistry.comorganic-chemistry.orgwikipedia.org

However, a critical distinction exists between PMB ethers and PMB esters. Attempts to cleave PMB esters using DDQ have proven to be ineffective, even under forcing conditions. ddugu.ac.in The oxidation potential of the PMB ester is likely too high to form the necessary charge-transfer complex with DDQ, rendering the ester stable to these conditions. ddugu.ac.in

Acid-Catalyzed Selective Deprotection: Selective deprotection can be achieved under acidic conditions. For instance, using a stoichiometric amount of p-toluenesulfonic acid (TsOH) allows for the cleavage of PMB esters in the presence of more acid-labile groups like tert-butyl (t-Butyl) esters. ddugu.ac.in Conversely, PMB ethers are generally stable under these specific acidic conditions, providing a method for the selective deprotection of PMB esters in the presence of PMB ethers. ddugu.ac.in More recently, catalytic amounts of silver(I) hexafluoroantimonate have been shown to be effective for the mild and chemoselective deprotection of PMB ethers. organic-chemistry.org

ReagentSubstrate MoietyEffectiveness/SelectivityReference
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)PMB EsterIneffective ddugu.ac.in
DDQPMB EtherEffective, selective over benzyl ethers wikipedia.orgchemistwizards.com
CAN (Ceric Ammonium Nitrate)PMB EtherEffective chemistwizards.com
CANN-PMP Amides/AminesEffective nrochemistry.comorganic-chemistry.org
p-Toluenesulfonic acid (TsOH)PMB EsterEffective, selective over t-Butyl esters ddugu.ac.in
AlCl3/AnisolePMB EsterEffective, used for sensitive substrates (e.g., carbapenems) ddugu.ac.in

Transition Metal-Catalyzed Transformations

The bromine atom at the α-position of this compound serves as a handle for various transition metal-catalyzed transformations, enabling the formation of new carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Negishi, Heck-type) Involving the Bromine Center

Negishi Cross-Coupling: The Negishi reaction, which couples organohalides with organozinc reagents, has been successfully applied to α-bromo esters. A notable development is the cobalt-catalyzed enantioselective Negishi cross-coupling of racemic α-bromo esters with various arylzinc reagents. nih.govnih.gov This method allows for the synthesis of α-arylalkanoic esters in high yields (up to 98%) and excellent enantioselectivities (up to 97% ee). nih.gov The reaction tolerates a wide array of functional groups, including ethers, halides, and esters, making it a versatile tool. nih.govlibretexts.org Mechanistic studies suggest the involvement of a radical pathway rather than a traditional Pd(0)/Pd(II) cycle. nih.gov

Heck-type Reactions: The classical Mizoroki-Heck reaction typically involves the coupling of aryl or vinyl halides with alkenes. libretexts.orgfrontiersin.org The reaction of alkyl halides, particularly secondary ones like the 2-bromopropanoate moiety, is more challenging due to sluggish oxidative addition to palladium and the potential for rapid β-hydride elimination. wikipedia.org However, Heck-type reactions of activated alkyl bromides (e.g., those with an α-carbonyl group) and other secondary alkyl bromides have been developed. wikipedia.orgyoutube.com These reactions often proceed under modified conditions and, like the cobalt-catalyzed Negishi coupling, are proposed to involve radical intermediates generated via a single electron transfer (SET) from the low-valent metal catalyst to the alkyl bromide. wikipedia.org

Reaction TypeCatalyst SystemSubstratesKey FeaturesReference
Negishi CouplingCobalt(II)/chiral bisoxazolineRacemic α-bromo esters + Arylzinc halidesHigh yield and enantioselectivity; broad functional group tolerance. nih.govnih.gov
Heck-type ReactionPalladium/Phosphine ligandSecondary trifluoromethylated alkyl bromides + AlkenesProceeds under mild conditions; involves a radical mechanism. wikipedia.org
Heck-type ReactionPd(PhCN)2Cl2/dppeα-bromoesters + Allylic alcoholsTandem olefin insertion/1,2-aryl migration; evidence for a radical mechanism. libretexts.org

Oxidative Additions and Reductive Eliminations in Catalytic Cycles

Transition metal-catalyzed cross-coupling reactions are defined by a series of elementary steps that form a catalytic cycle. acs.org The two key steps are oxidative addition and reductive elimination. youtube.com

Oxidative Addition: In a typical palladium-catalyzed cycle, the process begins with the oxidative addition of the organohalide (R-X) to a low-valent metal center, such as Pd(0). acs.org This step involves the cleavage of the C-Br bond and its addition to the metal, increasing the metal's oxidation state and coordination number (e.g., Pd(0) to Pd(II)). youtube.com For alkyl bromides like this compound, this step can be slow. wikipedia.org In many modern protocols involving alkyl halides, the reaction is believed to initiate via a single-electron transfer (SET) from the metal to the halide, generating an alkyl radical and a metal(I) species, rather than a direct concerted oxidative addition. wikipedia.org

Reductive Elimination: Reductive elimination is the final, product-forming step of the cycle. acs.orgyoutube.com It is the microscopic reverse of oxidative addition. youtube.com In this step, two ligands on the metal center (e.g., the alkyl and aryl groups in a Pd(II) intermediate) couple to form a new C-C bond, releasing the final product. This process reduces the metal's oxidation state by two (e.g., Pd(II) to Pd(0)), regenerating the active catalyst for the next cycle. acs.org For reductive elimination to occur, the two groups being coupled must typically be in a cis orientation to each other on the metal center.

Rearrangement Reactions and Fragmentations

The structure of this compound, containing an ester and an α-halo substituent, makes it a candidate for several types of rearrangement and fragmentation reactions.

Rearrangement Reactions: While α-halo ketones are well-known to undergo the Favorskii rearrangement in the presence of a base to yield rearranged carboxylic acid derivatives, this reaction is not directly applicable to the ester itself. numberanalytics.comchemistwizards.comnih.gov However, a closely related and highly relevant transformation is the Kowalski ester homologation . nih.gov This procedure transforms an ester into its one-carbon homologated counterpart. It proceeds by treating the ester with a dihalomethyllithium reagent, which generates an intermediate α-halo α-keto dianion that subsequently rearranges. nih.gov This demonstrates a powerful rearrangement pathway accessible from ester substrates. Another relevant transformation is the 1,2-nitrogen migration observed in β-bromo α-amino acid esters, which are structurally similar to the target compound, highlighting the potential for migrations in such systems under radical conditions.

Fragmentation Pathways: In the context of mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation. Common pathways include:

Alpha-Cleavage: This is a common fragmentation for carbonyl compounds. acs.org Cleavage of the bond between the α-carbon and the β-carbon (the C-C bond of the propanoate backbone) can occur, driven by the formation of a stable acylium ion or a radical stabilized by the ester oxygen.

Cleavage of the C-Br Bond: Heterolytic or homolytic cleavage of the carbon-bromine bond is a likely fragmentation pathway for alkyl halides, leading to the loss of a bromine atom or HBr. This results in a prominent M-79 or M-81 peak corresponding to the two bromine isotopes.

Fragmentation of the PMB group: The p-methoxybenzyl group can also fragment. A characteristic cleavage is at the benzylic C-O bond, which would generate the very stable p-methoxybenzyl cation (tropylium-type ion) at m/z 121.

Enantioselective Synthesis and Stereochemical Control in Reactions of 2 Bromopropanoate Derivatives

Asymmetric Synthesis of Chiral 2-Bromopropanoic Acid Esters

The generation of single-enantiomer α-halo esters, such as (4-Methoxyphenyl)methyl 2-bromopropanoate (B1255678), from racemic or prochiral precursors is a significant synthetic challenge. The primary approaches to address this involve the use of external chiral influences, such as chiral auxiliaries, or the implementation of resolution techniques that dynamically interconvert the enantiomers of the starting material.

A robust strategy for asymmetric synthesis involves the covalent attachment of a chiral auxiliary to a prochiral or racemic substrate. scispace.com This process converts the enantiomers of the substrate into diastereomers, which possess different physical properties and can be separated by standard techniques like chromatography or crystallization. rcsi.com

In the context of 2-bromopropanoic acid, a chiral alcohol, such as an enantiopure hexahydrobenzoxazolidin-2-one derivative, can be used to form a diastereomeric mixture of esters. scispace.com Subsequent bromination at the α-position, followed by separation of the diastereomers, and finally, cleavage of the auxiliary, yields the enantiomerically enriched 2-bromopropanoic acid. This acid can then be esterified with (4-methoxyphenyl)methanol to produce the target compound. The effectiveness of this approach relies on the ability of the auxiliary to direct the reaction stereoselectively and to be removed without causing racemization. thieme-connect.de For instance, the use of (-)-menthyl chloroformate as a chiral auxiliary has been shown to be effective in controlling the stereochemistry of cyclophane synthesis, highlighting the power of this approach. rcsi.com Similarly, glycosyl donors with a (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position have been used for the completely stereocontrolled synthesis of oligosaccharides containing multiple 1,2-cis-glycosidic linkages. nih.gov

Table 1: Illustrative Chiral Auxiliary-Mediated Synthesis

Step Reactant(s) Chiral Auxiliary Product Outcome
1 Propanoic Acid (S)-α-Phenylethylamine-derived auxiliary Diastereomeric Amides Formation of separable diastereomers.
2 Separated Diastereomer N-Bromosuccinimide (NBS) α-Bromo Diastereomer Stereocontrolled bromination.
3 α-Bromo Diastereomer Acid Hydrolysis (R)- or (S)-2-Bromopropanoic Acid Cleavage of auxiliary to yield enantiopure acid.

This table is illustrative and based on established principles of chiral auxiliary synthesis.

Kinetic resolution is a common method for separating racemates, but it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. nih.govprinceton.edu Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution process with in-situ racemization of the less reactive enantiomer. nih.govwikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. wikipedia.org

For a DKR process to be efficient, the rate of racemization must be comparable to or faster than the rate of reaction of the more reactive enantiomer. princeton.edu In the case of α-bromo esters, the α-proton is acidic and can be abstracted by a base, leading to an enolate intermediate that is achiral. Reprotonation can occur from either face, resulting in racemization. This property makes racemic 2-bromopropanoate esters excellent candidates for DKR.

Research has demonstrated the successful DKR of α-bromo esters through nucleophilic substitution reactions. researchgate.net In a typical setup, a racemic ester like (4-Methoxyphenyl)methyl 2-bromopropanoate could be reacted with a nucleophile in the presence of a chiral catalyst and a base. The chiral catalyst selectively accelerates the reaction of one enantiomer, while the base facilitates the continuous racemization of the remaining, slower-reacting enantiomer. researchgate.net Both biocatalysts (enzymes like lipases) and chiral metal complexes (e.g., Ru-BINAP systems) have been employed to achieve high yields and enantioselectivities in DKR processes. nih.govprinceton.edu

Table 2: Key Parameters in Dynamic Kinetic Resolution of α-Bromo Esters

Parameter Description Desired Condition Rationale
Catalyst Chiral entity (enzyme or metal complex) that differentiates between enantiomers. High Enantioselectivity (E = k_fast/k_slow > 20) To ensure the preferential reaction of one enantiomer. princeton.edu
Racemization Interconversion of the (R)- and (S)-enantiomers of the starting material. k_racemization ≥ k_fast To continuously supply the faster-reacting enantiomer, enabling >50% yield. princeton.edu

| Reaction | The chemical transformation (e.g., nucleophilic substitution) of the ester. | Irreversible | To prevent the product from reverting to the substrate, which would lower enantioselectivity. princeton.edu |

Stereoselective Transformations of the Chiral Center

Once an enantiomerically enriched 2-bromopropanoate ester is obtained, its chiral center can be used to influence the stereochemical outcome of subsequent reactions. This is a cornerstone of chiral pool synthesis, where an existing stereocenter dictates the formation of new ones.

In a diastereoselective reaction, an achiral reagent reacts with a chiral molecule that has one or more existing stereocenters, leading to the preferential formation of one diastereomer over others. youtube.com The existing chiral center at C2 of this compound can direct the approach of reagents to other parts of the molecule.

For example, if the ester were to undergo a reaction that creates a new stereocenter, the original center's stereochemistry would likely create a steric or electronic bias, favoring attack from one face of the molecule over the other. cureffi.org This principle is often governed by steric hindrance, where the incoming reactant approaches from the least hindered face, or by electronic interactions, such as chelation control. cureffi.org The result is a product with a specific relative configuration between the old and new stereocenters. DFT calculations are often employed to elucidate the factors, such as ligand-substrate steric repulsions, that are responsible for high diastereoselectivity. nih.gov

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral or racemic substrate. nih.govnih.gov While DKR is one form of this, enantioselective catalysis can also be applied to functionalize the chiral 2-bromopropanoate ester itself.

For instance, a transition metal-catalyzed cross-coupling reaction at the C-Br bond could be performed using a chiral ligand. The chiral catalyst-substrate complex would form two diastereomeric transition states, one of which would be lower in energy, leading to the preferential formation of one enantiomeric product. Cooperative catalysis, which combines multiple catalysts like a metal and a chiral Brønsted acid, has emerged as a powerful strategy for achieving high enantioselectivity in challenging transformations, such as C-H bond functionalization. nih.gov

Chiral Purity Determination and Stereochemical Assignment Methodologies

A critical aspect of asymmetric synthesis is the accurate determination of the chiral purity, or enantiomeric excess (ee), of the product. thieme-connect.de Several analytical techniques are available for this purpose, with the most common methods relying on the conversion of enantiomers into diastereomers, which have different physical properties. libretexts.org

The most widely used methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the enantiomers are separated on a chiral stationary phase (CSP). mdpi.com The enantiomers interact differently with the chiral phase, leading to different retention times. libretexts.org Columns like Chiralpak, which use polysaccharide derivatives, are highly effective for this purpose. rcsi.commdpi.com The ratio of the peak areas corresponds directly to the ratio of the enantiomers. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated in a chiral environment. libretexts.org This is typically achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), such as a chiral boric acid or Mosher's acid, to form a mixture of diastereomers. thieme-connect.denih.gov These diastereomers will exhibit distinct signals in the ¹H or ¹³C NMR spectrum, and the integration of these signals can be used to determine the enantiomeric ratio. thieme-connect.de

Gas Chromatography (GC): For volatile compounds, GC on a chiral column can be used. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. libretexts.org

The absolute stereochemistry (i.e., assignment as R or S) is typically determined by X-ray crystallography of a suitable crystalline derivative or by comparing the sign of the optical rotation to that of a known standard.

Table 3: Comparison of Methods for Chiral Purity Analysis

Method Principle Advantages Disadvantages
Chiral HPLC Differential interaction with a chiral stationary phase. mdpi.com Direct analysis, high accuracy, widely applicable. nih.gov Requires specialized and often expensive columns.
NMR with CDA Conversion to diastereomers with distinct NMR signals. nih.gov Rapid, requires only small sample amounts, provides structural information. Derivatization must be quantitative; potential for kinetic resolution. thieme-connect.de

| Chiral GC | Separation on a chiral stationary phase in the gas phase. libretexts.org | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes or their derivatives. |

Applications in Controlled Radical Polymerization

Photoredox-Catalyzed Atom Transfer Radical Polymerization (O-ATRP)

Organic Photoredox Catalysts in O-ATRP

Organocatalyzed atom transfer radical polymerization (O-ATRP) represents a significant advancement in polymer synthesis, offering a metal-free alternative to traditional ATRP. This method is driven by organic photoredox catalysts that, upon irradiation with light, can mediate the controlled polymerization of various monomers. The use of organic catalysts circumvents issues related to metal contamination in the final polymer product, which is particularly crucial for applications in electronics and biomedicine.

A prominent class of organic photoredox catalysts employed in O-ATRP includes phenothiazine derivatives. These catalysts are favored for their strong reducing ability in the excited state and their absorption of visible light. When used in conjunction with an initiator such as (4-Methoxyphenyl)methyl 2-bromopropanoate (B1255678), these catalysts can efficiently initiate polymerization. The general mechanism involves the photoexcited catalyst activating the initiator, which in this case is the (4-Methoxyphenyl)methyl 2-bromopropanoate, by transferring an electron. This process generates a radical from the initiator, which then propagates by adding to monomer units.

The effectiveness of O-ATRP is influenced by several factors, including the choice of catalyst, initiator, monomer, and solvent. The initiator, this compound, possesses a bromine atom that can be reversibly transferred, a key feature for a controlled polymerization process. The table below illustrates the performance of a typical phenothiazine-based organic photoredox catalyst in the O-ATRP of methyl methacrylate (MMA), a common monomer, with an initiator structurally similar to this compound. This data is presented to demonstrate the general efficacy of such systems.

EntryInitiatorCatalystMonomerTime (h)Conversion (%)M_n,exp ( g/mol )M_n,th ( g/mol )Đ
1Ethyl α-bromophenylacetatePeryleneMMA248518,20021,4001.35
2Methyl 2-bromopropionatePhenN-PhMMA69223,50025,0001.20

M_n,exp = experimental number-average molecular weight; M_n,th = theoretical number-average molecular weight; Đ = dispersity (M_w/M_n). Data is illustrative of typical O-ATRP systems.

Photoinduced Activation Mechanisms

The activation of the initiator, this compound, in O-ATRP is a photoinduced process. The mechanism commences with the absorption of light by the organic photoredox catalyst (PC), which elevates it to an excited state (PC*). This excited state of the catalyst is a potent reducing agent capable of reacting with the alkyl halide initiator.

In the case of this compound, the excited photoredox catalyst (PC*) donates an electron to the initiator. This electron transfer leads to the dissociation of the carbon-bromine bond in the initiator, generating a (4-methoxyphenyl)methyl radical and a bromide anion. The radical species then initiates polymerization by reacting with monomer units. Concurrently, the photoredox catalyst is oxidized to its radical cation form (PC•+).

The deactivation process, which is crucial for maintaining control over the polymerization, involves the reaction of the propagating polymer radical with the catalyst radical cation (PC•+) and the bromide anion. This regenerates the ground state of the photoredox catalyst and the dormant polymer chain with a halide end-group, allowing for the controlled growth of the polymer chains. This reversible activation-deactivation cycle minimizes termination reactions and leads to polymers with low dispersity.

The key steps in the photoinduced activation mechanism are summarized below:

Photoexcitation: PC + hν → PC*

Activation: PC* + this compound → PC•+ + (4-Methoxyphenyl)methyl radical + Br-

Initiation: (4-Methoxyphenyl)methyl radical + Monomer → Propagating polymer radical

Deactivation: Propagating polymer radical + PC•+ + Br- → Dormant polymer chain + PC

The following table details the photophysical and electrochemical properties of a common class of organic photoredox catalysts, phenothiazines, which are relevant to their ability to activate initiators like this compound.

Catalystλ_abs (nm)λ_em (nm)E_ox (V vs. SCE)E_red* (V vs. SCE)
10-Phenylphenothiazine310, 370430+0.78-2.12
N,N-Diaryl Dihydrophenazine380-450460-550+0.3 to +0.8-1.9 to -2.5

λ_abs = absorption maximum; λ_em = emission maximum; E_ox = ground-state oxidation potential; E_red = excited-state reduction potential. Data is for illustrative purposes.*

Role As a Synthetic Intermediate for Complex Molecular Architectures

Precursor in the Synthesis of Heterocyclic Compounds

While direct examples of the use of (4-methoxyphenyl)methyl 2-bromopropanoate (B1255678) in the synthesis of heterocyclic compounds are not extensively documented in publicly available literature, its structural components suggest its potential as a precursor for various heterocyclic systems. The presence of the electrophilic carbon bearing the bromine atom and the ester functionality allows for its participation in cyclization reactions with appropriate nucleophiles to form nitrogen, oxygen, and sulfur-containing heterocycles.

The general strategy would involve the reaction of (4-methoxyphenyl)methyl 2-bromopropanoate with a bifunctional nucleophile. For instance, reaction with a compound containing both an amine and a hydroxyl or thiol group could lead to the formation of morpholine (B109124) or thiomorpholine (B91149) derivatives, respectively. Similarly, reactions with diamines, amino alcohols, or aminothiols could be envisioned to construct a variety of five, six, or seven-membered heterocyclic rings. The p-methoxybenzyl group, being a stable protecting group under these conditions, would remain intact during the initial cyclization and could be removed at a later stage if required.

The synthesis of various nitrogen-containing heterocycles often relies on the reaction of electrophilic building blocks with nitrogen nucleophiles. acs.orgnih.govnih.govthieme-connect.de For example, the Paal-Knorr reaction is a well-established method for synthesizing pyrroles. nih.gov While this specific reaction is not directly applicable, the principle of using a difunctional starting material to construct a heterocyclic ring is central to the potential applications of this compound.

Building Block for Stereochemically Defined Organic Molecules

The construction of stereochemically defined organic molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. The use of chiral building blocks is a key strategy in achieving high stereoselectivity. While specific applications of this compound as a chiral building block are not widely reported, its structure contains a stereocenter at the C2 position of the propanoate moiety, making it a potential precursor for the synthesis of enantiomerically enriched compounds.

The p-methoxybenzyl (PMB) group is a widely utilized protecting group for alcohols and other functional groups in complex organic synthesis. total-synthesis.comskemman.iswikipedia.orgchem-station.com Its stability under various reaction conditions and its selective removal make it a valuable tool for chemists. total-synthesis.comchem-station.com In the context of stereoselective synthesis, the PMB group can be used to protect a hydroxyl group while other transformations are carried out on the molecule. skemman.isrsc.org For instance, in the synthesis of homochiral α-amino acids, p-methoxybenzyl groups have been employed as N,N'-protecting groups in piperazine-2,5-dione auxiliaries to enhance diastereoselectivity during alkylation. rsc.org

The 2-bromopropanoate unit can participate in stereoselective reactions. For example, the stereoselective synthesis of geminal bromofluoroalkenes has been achieved through the kinetically controlled conversion of oxaphosphetane intermediates, demonstrating the potential for controlling stereochemistry at a carbon bearing a bromine atom. nih.gov Furthermore, the development of stereoselective syntheses of functionalized fused borane (B79455) cluster-oxazoles highlights the ongoing efforts to create novel chiral molecules. nih.gov

Given these precedents, this compound, particularly in its enantiomerically pure forms, could serve as a valuable synthon. It could be employed in nucleophilic substitution reactions where the stereochemistry at the C2 position is transferred to the product. The resulting molecule, bearing the PMB-protected hydroxyl group, could then undergo further transformations, with the PMB group being removed at a suitable stage to reveal the final, stereochemically defined product.

Derivatization for Advanced Materials Research (excluding final material properties)

The field of materials science continuously seeks novel monomers and initiators to create polymers with specific and advanced properties. Bromoesters are a well-established class of initiators for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.

While there is no direct literature specifically detailing the use of this compound as an ATRP initiator, its structure is highly analogous to other commonly used bromoester initiators. The carbon-bromine bond in the 2-bromopropanoate moiety can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical species that initiates polymerization.

The general mechanism of ATRP involves the reversible activation of a dormant species (the initiator) by a transition metal complex to form a radical and a higher oxidation state metal complex. This radical then adds to a monomer, and the resulting growing polymer chain can be reversibly deactivated by the higher oxidation state metal complex. This process allows for the controlled growth of polymer chains.

The derivatization of this compound for materials research would likely involve its use as an initiator to synthesize polymers with a p-methoxybenzyl ester end-group. This end-group could then be subjected to further chemical modifications. The PMB ester can be cleaved under specific conditions to yield a carboxylic acid-terminated polymer. nih.gov This terminal carboxylic acid group provides a handle for further functionalization, such as grafting the polymer onto surfaces or coupling it with other molecules to create block copolymers or other complex macromolecular structures.

The synthesis of functional polymers is an active area of research, with a focus on creating materials with tailored properties for various applications. google.comgoogle.com The ability to introduce a protected functional group at the terminus of a polymer chain, as would be possible with this compound, is a valuable strategy in the design of such materials.

Computational and Theoretical Studies on 4 Methoxyphenyl Methyl 2 Bromopropanoate

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For (4-Methoxyphenyl)methyl 2-bromopropanoate (B1255678), DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict its most stable conformation. nih.govresearchgate.net These calculations optimize the molecular geometry to a minimum energy state, providing data on bond lengths, bond angles, and dihedral angles.

The structural parameters obtained from such calculations are crucial for understanding the molecule's three-dimensional arrangement. For instance, the orientation of the 4-methoxyphenyl (B3050149) group relative to the propanoate moiety, including the torsional angles around the ester linkage, can be determined. These theoretical structures can then be compared with experimental data, if available, to validate the computational model.

Table 1: Predicted Structural Parameters of (4-Methoxyphenyl)methyl 2-bromopropanoate from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC=O (ester)1.21 Å
C-O (ester)1.35 Å
C-Br1.95 Å
C-O (methoxy)1.37 Å
Bond AngleO=C-O (ester)124.5°
C-C-Br110.2°
Dihedral AngleC-O-C-C (ester backbone)178.5°

Note: The data in this table is representative of typical values obtained from DFT calculations for similar organic esters and is intended for illustrative purposes.

Molecular Dynamics Simulations of Reactivity Pathways

While direct molecular dynamics (MD) simulation studies on the reactivity pathways of this compound are not extensively documented in public literature, this computational technique is invaluable for exploring the dynamic behavior of molecules in solution. nih.govnih.gov MD simulations can model the interactions between the ester and solvent molecules over time, providing insights into conformational changes that may influence its reactivity.

For a compound like this compound, MD simulations could be employed to study processes such as nucleophilic substitution at the bromine-bearing carbon. By simulating the approach of a nucleophile, researchers can observe the preferred trajectories, the role of the solvent in stabilizing intermediates, and the energy barriers associated with different reaction pathways. These simulations offer a dynamic picture that complements the static view provided by geometry optimization methods like DFT.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in dissecting the mechanisms of chemical reactions by identifying and characterizing transition states. mdpi.comnih.gov For this compound, these analyses can elucidate the energetic profiles of potential reactions, such as hydrolysis of the ester or nucleophilic attack.

By mapping the potential energy surface, computational chemists can locate the transition state structures, which represent the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate. Furthermore, analysis of the vibrational frequencies of the transition state can confirm its nature, as it should possess a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

Reaction PathwayNucleophileSolventCalculated Activation Energy (kcal/mol)
SN2OH⁻Water22.5
SN1-Water35.2

Note: This table presents hypothetical data to illustrate the type of information derived from quantum chemical analyses of reaction mechanisms.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on DFT, can predict various spectroscopic properties of this compound with a reasonable degree of accuracy. researchgate.net These predictions are invaluable for interpreting experimental spectra and can aid in the structural confirmation of the compound.

For instance, theoretical calculations can generate vibrational spectra (Infrared and Raman), which can be compared with experimental data to assign specific vibrational modes to different functional groups within the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental values to assist in the complete assignment of the NMR spectrum. UV-Vis absorption spectra can also be predicted by calculating the electronic transition energies, providing insight into the electronic structure of the molecule. acs.org

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic DataPredicted ValueExperimental Value
IR Peak (C=O stretch)1735 cm⁻¹1740 cm⁻¹
¹H NMR (methoxy protons)3.85 ppm3.82 ppm
¹³C NMR (carbonyl carbon)170.1 ppm169.8 ppm
UV-Vis λmax228 nm225 nm

Note: The predicted values are representative and intended to demonstrate the utility of first-principles calculations in spectroscopic analysis. Experimental values are hypothetical for comparison.

Advanced Analytical Techniques for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental composition. Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), enabling the differentiation between compounds with the same nominal mass but different chemical formulas.

For (4-Methoxyphenyl)methyl 2-bromopropanoate (B1255678), the expected molecular formula is C₁₁H₁₃BrO₃. hoffmanchemicals.com HRMS analysis, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be used to find the exact mass of the molecular ion ([M]+) or a protonated/adducted species (e.g., [M+H]+, [M+Na]+). The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity separated by approximately 2 Da for any bromine-containing fragment or molecular ion.

The theoretical exact masses for the molecular ion [M]+ are calculated as follows:

For the ⁷⁹Br isotope: 271.9997 g/mol

For the ⁸¹Br isotope: 273.9976 g/mol

An experimental HRMS measurement matching these values and the isotopic distribution would provide definitive confirmation of the compound's molecular formula.

Table 1: Predicted HRMS Data for (4-Methoxyphenyl)methyl 2-bromopropanoate

Ion Type Molecular Formula Isotope Calculated m/z
[M]⁺ C₁₁H₁₃⁷⁹BrO₃ ⁷⁹Br 271.9997

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum for this compound would reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (indicating adjacent protons). Based on the structure, a set of characteristic signals can be predicted.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. As the compound has 11 carbon atoms in unique environments, 11 distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum.

2D NMR Spectroscopy To definitively assign all ¹H and ¹³C signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY would establish ¹H-¹H coupling relationships, for instance, between the methine proton and the methyl protons on the propanoate moiety.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming how the structural fragments—the 4-methoxyphenylmethyl group and the 2-bromopropanoate group—are connected via the ester linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity / Notes
Carbonyl (C=O) - ~170 Singlet
CH-Br ~4.4 ~40 Quartet
CH₃ (on propanoate) ~1.8 ~22 Doublet
O-CH₂ ~5.1 ~68 Singlet
Aromatic CH (ortho to OCH₂) ~6.9 ~114 Doublet
Aromatic CH (ortho to CH₂) ~7.3 ~130 Doublet
Aromatic C (ipso to CH₂) - ~128 Singlet
Aromatic C (ipso to OCH₃) - ~160 Singlet
O-CH₃ ~3.8 ~55 Singlet

Note: Predicted values are estimates based on standard chemical shift tables and data for structurally similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint."

Infrared (IR) Spectroscopy The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found in the range of 1735-1750 cm⁻¹. Other key signals would include C-O stretching vibrations for the ester and ether linkages, C-H stretching from the aromatic and aliphatic parts of the molecule, and aromatic C=C bending vibrations. The C-Br stretch would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Table 3: Key Vibrational Modes for this compound

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Signal
C=O Stretch Ester 1735 - 1750 (Strong) Present (Weak-Medium)
C-H Stretch (Aromatic) Ar-H 3000 - 3100 Present
C-H Stretch (Aliphatic) sp³ C-H 2850 - 3000 Present
C-O Stretch Ester & Ether 1000 - 1300 Present
C=C Stretch Aromatic Ring 1450 - 1600 Present (Strong)

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities and, in this case, for resolving its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass spectra. It serves as an excellent tool for assessing the purity of this compound, provided the compound is thermally stable enough to be volatilized without decomposition. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would provide their mass spectra, aiding in their identification.

Chiral High-Performance Liquid Chromatography (HPLC) The carbon atom bearing the bromine in the 2-bromopropanoate moiety is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S isomers). Chiral HPLC is the gold-standard technique for separating and quantifying these enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. By developing a suitable method, baseline separation of the two enantiomers can be achieved. The relative area of the two peaks in the chromatogram allows for the precise determination of the enantiomeric excess (ee), a critical quality attribute for chiral molecules in many research and development contexts. sigmaaldrich.combldpharm.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.